4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride
Overview
Description
Mechanism of Action
The mode of action of a compound refers to how it interacts with its biological targets to exert its effects. This can involve binding to specific proteins or other molecules, altering their function, and triggering downstream changes in cellular processes .
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can influence the pharmacokinetics of a compound include its chemical properties, the route of administration, and individual patient characteristics .
The result of action of a compound refers to the ultimate effects it has at the molecular, cellular, and physiological levels. This can include changes in gene expression, cell function, or whole-body responses .
The action environment of a compound refers to how external factors, such as temperature, pH, and the presence of other compounds, can influence its stability and activity .
Biochemical Analysis
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, influencing various metabolic processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. These interactions can result in alterations in gene expression, affecting the overall cellular function. The compound’s ability to bind to specific targets makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effectiveness and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in these locations can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline ring system . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in functional groups, leading to distinct chemical properties and applications.
1,2,3,4-Tetrahydroquinoline derivatives: These compounds have similar structural features but may vary in their substituents, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAUINSEBLESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.